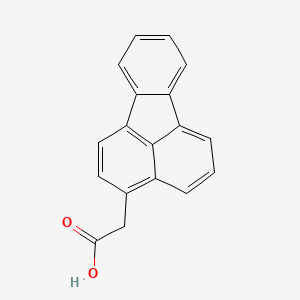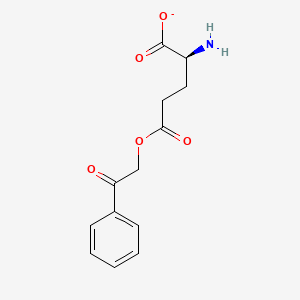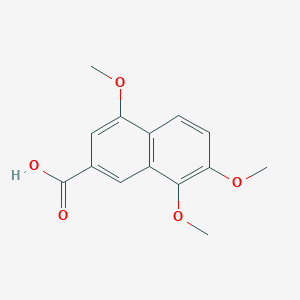
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is an organic compound with a molecular formula of C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 7, and 8 positions. This step often involves the use of methanol and a catalyst such as sulfuric acid.
Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using carbon dioxide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of naphthalene are methoxylated using industrial reactors.
Efficient Carboxylation: The methoxylated product is then carboxylated using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Produces quinones or carboxylated derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of new functionalized naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, making it less versatile in certain chemical reactions.
4,7,8-Trimethoxynaphthalene: Lacks the carboxylic acid group, limiting its applications in carboxylation reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is unique due to the presence of both methoxy and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C14H14O5 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
4,7,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-9-10(13(11)19-3)6-8(14(15)16)7-12(9)18-2/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
GDQRKKVFSWCOPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


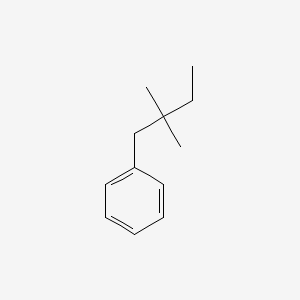

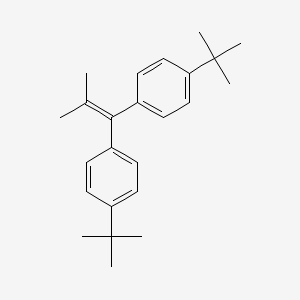
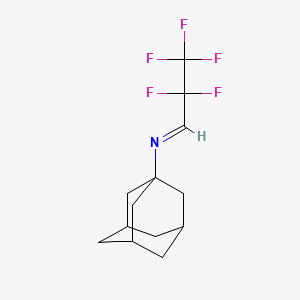

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
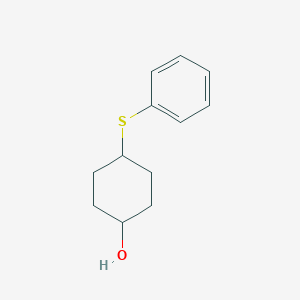
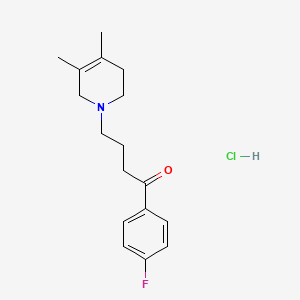
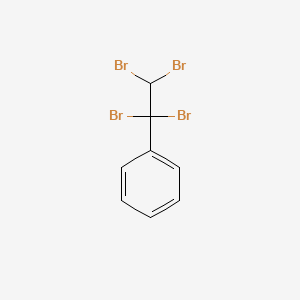
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
